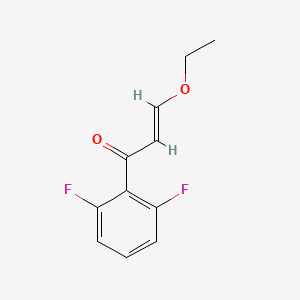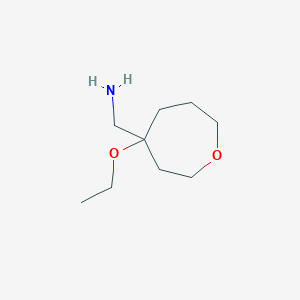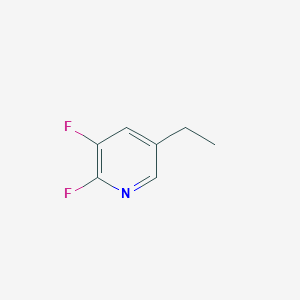
5-Ethyl-2,3-difluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2,3-difluoropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3-difluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the diazotization of 2-aminopyridine followed by a Sandmeyer reaction to introduce the fluorine atoms. The reaction conditions often involve the use of fluorinating agents such as cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide. The reaction temperature is controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions and the use of efficient fluorinating agents. The product is typically purified through distillation or recrystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2,3-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific substituents introduced. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Ethyl-2,3-difluoropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2,3-difluoropyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2,3-difluoropyridine
- 2,3,5-Trifluoropyridine
- 3,5-Difluoropyridine
Uniqueness
5-Ethyl-2,3-difluoropyridine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to other fluorinated pyridines, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct compound in drug development and other applications .
Propriétés
Formule moléculaire |
C7H7F2N |
|---|---|
Poids moléculaire |
143.13 g/mol |
Nom IUPAC |
5-ethyl-2,3-difluoropyridine |
InChI |
InChI=1S/C7H7F2N/c1-2-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3 |
Clé InChI |
UGIFPGQBNZBMPB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(N=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




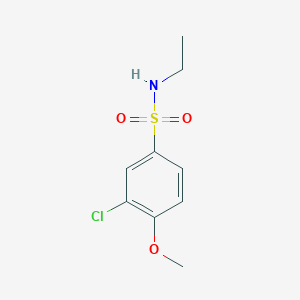
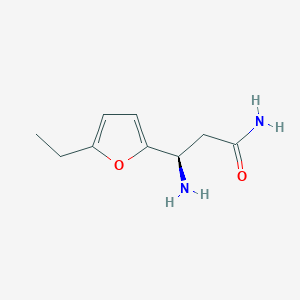


![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride](/img/structure/B13626289.png)

![3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13626301.png)



